molecular formula C9H21NO B13575629 4-(Aminomethyl)-3-methylheptan-3-ol

4-(Aminomethyl)-3-methylheptan-3-ol

Cat. No.: B13575629
M. Wt: 159.27 g/mol
InChI Key: MGKWCHUZJVNPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-methylheptan-3-ol is an organic compound with a unique structure that includes an amino group and a hydroxyl group on a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methylheptan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines. This method typically requires the use of alkyl halides under basic conditions to form the desired amine . Another method involves the reduction of nitriles or amides, which can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation or reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methylheptan-3-ol undergoes various chemical reactions, including:

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-(aminomethyl)-3-methylheptan-3-ol

InChI

InChI=1S/C9H21NO/c1-4-6-8(7-10)9(3,11)5-2/h8,11H,4-7,10H2,1-3H3

InChI Key

MGKWCHUZJVNPND-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C)(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.